4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride
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Overview
Description
4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.71 g/mol . It is known for its role as a potent and selective inhibitor of the mitogen-activated protein kinase kinase (MEK) pathway . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride involves several steps. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further reactions to introduce the amino and methyl groups . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium bromide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular pathways, particularly the MEK pathway.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride involves its inhibition of the MEK pathway. This pathway is crucial for cell signaling and proliferation. By inhibiting MEK, the compound can interfere with the growth and survival of cancer cells, making it a potential candidate for cancer therapy. The molecular targets include MEK1 and MEK2, and the pathways involved are primarily related to cell growth and apoptosis.
Comparison with Similar Compounds
4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride can be compared with other MEK inhibitors such as trametinib and selumetinib. While all these compounds inhibit the MEK pathway, this compound is unique due to its specific molecular structure and potency. Similar compounds include:
Trametinib: Another MEK inhibitor used in cancer therapy.
Selumetinib: Known for its use in treating certain types of cancer.
Cobimetinib: Another MEK inhibitor with a different molecular structure but similar therapeutic applications.
Properties
IUPAC Name |
4-(2-amino-2-methylpropyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-11(2,13)7-9-3-5-10(8-12)6-4-9;/h3-6H,7,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUNSZDVVWPAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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